![molecular formula C14H14N8O4S3 B1514398 (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid CAS No. 2101505-58-0](/img/structure/B1514398.png)
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Overview
Description
The compound you’re asking about is a complex organic molecule. It is a derivative of cephalosporin, which is a class of antibiotics. Cephalosporins are bactericidal and work by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N9O5S2, and it has a molar mass of 515.52 . It contains several functional groups, including an acetamido group, a thiadiazol group, and a tetrazol group .Chemical Reactions Analysis
As a cephalosporin derivative, this compound is likely to undergo similar reactions to other cephalosporins. These could include reactions with various enzymes in bacteria, leading to the disruption of their cell walls .Physical And Chemical Properties Analysis
This compound has a melting point of over 300°C and should be stored at room temperature . As a cephalosporin, it is likely to be soluble in water and may have a bitter taste .Scientific Research Applications
Antibacterial Efficacy and Comparative Studies
Cefazedone, a cephalosporin derivative, has been evaluated for its clinical efficacy against a range of bacterial infections. Studies have demonstrated its effectiveness in treating urinary and respiratory tract infections, among others, with high rates of positive clinical outcomes. Its antibacterial activity has been compared favorably against other cephalosporins like cefazolin and cephalothin, especially against gram-positive and certain gram-negative bacteria (Koch, E., Friese, J., & Debuch, K. E., 1979); (Bergmann, R., Wahlig, H., & Mitsuhashi, S., 1979).
Pharmacokinetics and Tolerance
Research on cefazedone's pharmacokinetics revealed good systemic and local tolerance in healthy volunteers, with minimal adverse effects reported. This indicates its potential for safe use in clinical settings, as observed in comparative studies with cefazolin (Ungethüm, W., & Leopold, G., 1979).
Nephrotoxicity Evaluation
The potential nephrotoxic effects of cefazedone, alone or in combination with gentamicin, were investigated, showing no significant additive nephrotoxicity. This suggests cefazedone's renal safety profile could be favorable when used in conjunction with other antibiotics (Mondorf Aw, 1979).
Antibacterial Activity and Mechanism
Studies have also detailed cefazedone's bactericidal activity, showcasing its efficacy in killing bacteria at low concentrations and its higher activity in serum and bile compared to nutrient broth. The combination of cefazedone with gentamicin was particularly effective, highlighting its potential in combination therapies (Dingeldein, E., 1979).
Role in Experimental Infections
Cefazedone's role was also evaluated in experimental infection models, including E. coli-induced pyelonephritis, where it showed promising antibacterial activity. This underscores its utility in combating infections caused by common uropathogens (Quante, T., & Ritzerfeld, W., 1979).
Mechanism of Action
Target of Action
The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear
Future Directions
properties
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



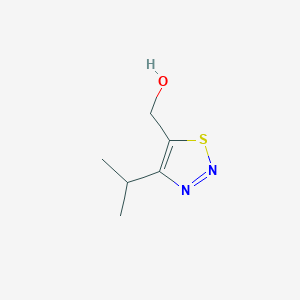
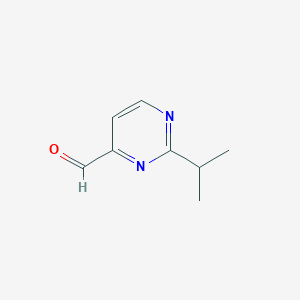
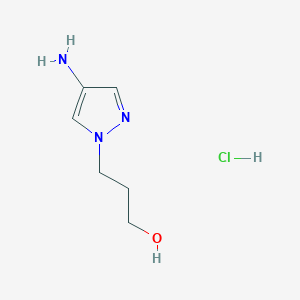
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
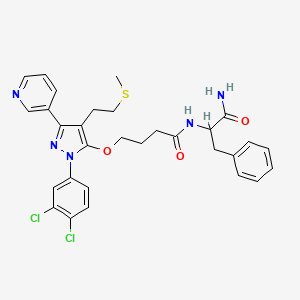
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
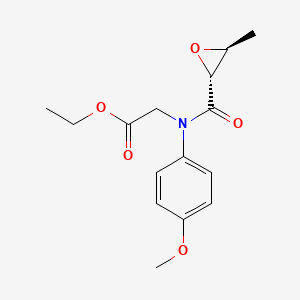
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)